Product packaging for 2-(ethylamino)-N,N-dimethylacetamide(Cat. No.:CAS No. 97454-95-0)

2-(ethylamino)-N,N-dimethylacetamide

Cat. No.: B3012201
CAS No.: 97454-95-0
M. Wt: 130.191
InChI Key: RBQCQPDRIQZDJN-UHFFFAOYSA-N
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Description

Significance of Amide Functional Groups in Advanced Chemical Systems

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of modern chemistry. Its significance stems from its unique electronic and structural properties. The resonance delocalization of the nitrogen lone pair into the carbonyl group imparts a planar geometry and restricted rotation around the C-N bond, influencing molecular conformation and interaction. This resonance stabilization also contributes to the relative stability and lower reactivity of amides compared to other carbonyl compounds like esters.

In advanced chemical systems, amides are integral to the design and synthesis of a myriad of functional molecules. They are the fundamental linkage in peptides and proteins, dictating the complex three-dimensional structures that are essential for biological function. In medicinal chemistry, the amide bond is a common feature in pharmaceuticals, contributing to their stability, solubility, and ability to interact with biological targets. patsnap.com Furthermore, in material science, polyamides are a class of robust polymers with exceptional thermal and mechanical properties.

Classification and Structural Context of N,N-Disubstituted Acetamides

Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amino group. They can be classified based on the number of substituents on the nitrogen atom. N,N-disubstituted acetamides, as the name suggests, have two organic groups attached to the nitrogen, in addition to the acetyl group. This substitution pattern renders the amide nitrogen non-protic, which influences its hydrogen bonding capabilities and reactivity.

Structurally, N,N-disubstituted acetamides possess a trigonal planar geometry around the carbonyl carbon and the nitrogen atom due to sp2 hybridization. The substituents on the nitrogen can significantly impact the compound's steric and electronic properties, thereby influencing its physical state, solubility, and chemical reactivity.

Overview of 2-(Ethylamino)-N,N-dimethylacetamide within the Substituted Amide Chemical Class

This compound is a specific member of the N,N-disubstituted acetamide (B32628) class. Its structure features a dimethylamino group attached to the carbonyl carbon, and an ethylamino group at the alpha-carbon position. The presence of two nitrogen atoms with different substitution patterns—a tertiary amine and a secondary amine—suggests the potential for a range of chemical behaviors and intermolecular interactions.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
CAS Number 97454-95-0
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol

This data is compiled from publicly available chemical supplier databases.

Current Research Landscape and Identified Gaps for the Chemical Compound

A comprehensive review of the scientific literature reveals a significant gap in the dedicated research of this compound. While the broader class of 2-(alkylamino)acetamides has been explored, particularly in the context of their synthesis and potential pharmacological activities, specific studies focusing on the ethylamino derivative are conspicuously absent.

The synthesis of related 2-(alkylamino)acetamides has been reported, typically involving the reaction of a 2-halo-N,N-dimethylacetamide with the corresponding amine. For instance, the reaction of 2-chloro-N,N-dimethylacetamide with an amine in the presence of a base is a common method for preparing such compounds. researchgate.net It is highly probable that this compound can be synthesized via a similar route using ethylamine (B1201723).

The lack of dedicated research on this compound presents several identified gaps and opportunities for future investigation:

Detailed Physicochemical Characterization: Beyond basic identifiers, there is a need for a thorough characterization of its physical and chemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry), solubility profiles, and thermal stability.

Exploration of Synthetic Methodologies: While a probable synthetic route can be inferred, optimization of reaction conditions and exploration of alternative synthetic pathways would be valuable.

Investigation of Pharmacological Potential: The broader class of N,N-disubstituted acetamides has been investigated for a range of biological activities. mdpi.comnih.gov Screening this compound for potential applications in areas such as neurodegenerative diseases, inflammation, or as antimicrobial agents could be a fruitful area of research.

Coordination Chemistry: The presence of two nitrogen atoms and an oxygen atom makes this molecule a potential ligand for metal coordination, an area that remains completely unexplored.

Material Science Applications: The potential for this compound to act as a monomer or a building block for novel polymers or materials has not been investigated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B3012201 2-(ethylamino)-N,N-dimethylacetamide CAS No. 97454-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQCQPDRIQZDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Ethylamino N,n Dimethylacetamide

Established Synthetic Pathways for the Core Amide Structure

The construction of the 2-(ethylamino)-N,N-dimethylacetamide backbone relies on fundamental organic transformations, primarily focusing on the formation of the amide bond and the introduction of the ethylamino group.

Amidation Reactions and Strategic Precursor Selection

The N,N-dimethylacetamide core of the target molecule is commonly synthesized through the reaction of dimethylamine (B145610) with various acylating agents. Commercially viable methods include the reaction of dimethylamine with acetic anhydride (B1165640) or acetic acid. wikipedia.org The dehydration of the salt formed between dimethylamine and acetic acid also yields N,N-dimethylacetamide. wikipedia.org Another approach involves the reaction of dimethylamine with methyl acetate, which can produce the desired amide in nearly quantitative yields. wikipedia.org

A direct and efficient route to this compound involves the nucleophilic substitution of a leaving group at the alpha-position of an N,N-dimethylacetamide precursor. A common and effective precursor for this strategy is 2-chloro-N,N-dimethylacetamide. The reaction of 2-chloro-N,N-dimethylacetamide with ethylamine (B1201723), typically in the presence of a base such as sodium bicarbonate or triethylamine (B128534), affords this compound. researchgate.net The choice of base and solvent can be crucial in optimizing the yield and minimizing side reactions. researchgate.net For instance, the use of triethylamine as a base has been shown to exclusively yield the desired 2-(alkylamino)acetamide. researchgate.net

Synthesis of 2-(Alkylamino)acetamides from 2-Halo-N,N-dimethylacetamide
Halogenated PrecursorAmineBaseSolventYield (%)
2-chloro-N,N-dimethylacetamideEphedrinesSodium BicarbonateBenzeneVariable (forms morpholin-2-ones as byproducts)
2-chloro-N,N-dimethylacetamideEphedrinesTriethylamineBenzeneExclusive formation of 2-(alkylamino)acetamide
2-bromoacetamideVarious aminesPotassium BicarbonateAcetonitrile (B52724)73-98

Reductive Amination Approaches to the Ethylamino Moiety

Reductive amination provides an alternative and powerful strategy for the formation of the ethylamino group. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize this compound via this route, a suitable precursor would be 2-oxo-N,N-dimethylacetamide (N,N-dimethylglyoxylamide).

The reaction would proceed by the condensation of 2-oxo-N,N-dimethylacetamide with ethylamine to form an imine intermediate. Subsequent reduction of this imine, typically with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the target compound. The choice of reducing agent is critical to avoid the reduction of the amide carbonyl group.

Multi-Step and Telescopic Synthesis Strategies for Complex Analogues

The synthesis of more complex analogues of this compound, which may contain additional functional groups or stereocenters, often requires multi-step synthetic sequences. Modern synthetic strategies aim to improve efficiency and reduce waste through convergent and telescopic approaches.

Considerations for Stereochemical Control in Synthesis

When synthesizing chiral analogues of this compound, controlling the stereochemistry is of paramount importance, as different stereoisomers can exhibit distinct biological activities. The catalytic asymmetric synthesis of α-amino acids and their derivatives has been extensively studied and provides a foundation for creating chiral acetamides.

The use of chiral catalysts, such as those derived from cinchona alkaloids, has proven effective in the enantioselective alkylation of glycine (B1666218) derivatives, which can serve as precursors to chiral α-amino amides. organic-chemistry.org These phase-transfer catalysts can achieve high enantiomeric excess (ee) and yields. organic-chemistry.org Another approach involves the use of chiral BINOL-derived aldehydes as catalysts for the direct asymmetric α-functionalization of N-unprotected amino esters. frontiersin.org

Catalytic Asymmetric Synthesis of α-Amino Acid Derivatives
Catalyst TypeReaction TypeSubstrateEnantiomeric Excess (ee)Yield (%)
Cinchonine-derived quaternary ammonium (B1175870) saltEnantioselective alkylationN-(diphenylmethylene) glycine tert-butyl ester94-99%82-92
Chiral BINOL aldehydeAsymmetric α-functionalizationN-unprotected amino estersHighGood
Primary α-amino amidesAsymmetric aldol (B89426) reactionKetones and aromatic aldehydesup to 99% drup to 99

Catalytic Approaches in the Synthesis of Related Acetamides

Catalytic methods play a crucial role in modern organic synthesis by offering milder reaction conditions, higher efficiency, and improved selectivity. Various catalytic systems have been developed for the synthesis and functionalization of acetamides.

Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical approach. Boron-based catalysts, such as boric acid, have been shown to be effective for this transformation, particularly with azeotropic water removal. ucl.ac.uk More recently, titanium tetrafluoride (TiF₄) has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with a range of amines, providing amides in good to excellent yields. rsc.orgresearchgate.net

Transition metal catalysts, particularly those based on palladium and rhodium, are widely used for C-N bond formation and other functionalizations. For instance, rhodium(I) complexes have been used to catalyze the carbonylation of trimethylamine (B31210) to produce N,N-dimethylacetamide. researchgate.net While not a direct synthesis of the target molecule, this highlights the utility of transition metals in forming the core amide structure.

Furthermore, cooperative catalysis, combining a Lewis acid and a Brønsted base, has been employed for the N-H bond functionalization of bioactive amides, allowing for the introduction of various functional handles. nih.gov This approach could be applied to this compound to create a library of derivatized compounds for further investigation.

Catalytic Direct Amidation of Carboxylic Acids
CatalystCarboxylic AcidAmineYield (%)
Boric AcidVariousVariousHigh (with water removal)
TiF₄ (10 mol%)AromaticAlkyl and Aryl77-96
TiF₄ (5 mol%)AliphaticAlkyl and Aryl60-99
Fe₃O₄/DABCOAliphatic and AromaticMethylamine source60-99

Homogeneous and Heterogeneous Catalysis for Amide Bond Formation

The formation of the amide bond in this compound involves the coupling of a derivative of ethylamine with a derivative of N,N-dimethylaminoacetic acid, or vice versa. While direct amidation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt, catalytic methods can overcome this hurdle.

Homogeneous Catalysis: Homogeneous catalysts, such as ruthenium-based complexes, have been shown to be effective for the hydrogenation of amides to amines. st-andrews.ac.uk These catalysts could potentially be adapted for the reverse reaction, the dehydrogenative coupling of amines and alcohols, which can be an intermediate step in amide formation.

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability. Materials like silica (B1680970) have been developed as effective catalysts for amide synthesis from acids and amines, promoting environmentally benign and efficient reactions. nih.gov For the synthesis of this compound, a potential route involves the reaction of ethylamine with 2-chloro-N,N-dimethylacetamide. This nucleophilic substitution reaction can be catalyzed by a solid-supported base to facilitate the reaction and simplify purification.

A plausible synthetic route commencing from readily available starting materials is the reaction of chloroacetyl chloride with dimethylamine to form 2-chloro-N,N-dimethylacetamide, followed by a nucleophilic substitution with ethylamine.

Reactant 1Reactant 2ProductCatalyst/Conditions
Chloroacetyl chlorideDimethylamine2-Chloro-N,N-dimethylacetamideBase
2-Chloro-N,N-dimethylacetamideEthylamineThis compoundBase, Heat

Novel Catalytic Systems in N-Alkylation of Amines

An alternative and often more direct route to this compound is the N-alkylation of 2-amino-N,N-dimethylacetamide with an ethylating agent. Modern catalytic systems, particularly those based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology, have emerged as powerful tools for the N-alkylation of amines with alcohols, generating water as the only byproduct. nih.govmagtech.com.cn

Homogeneous Catalysis: Ruthenium and iridium-based homogeneous catalysts are highly effective for the N-alkylation of α-amino acid esters and amides with alcohols, with excellent retention of stereochemistry where applicable. nih.gov For the synthesis of this compound, a ruthenium-based catalyst could be employed for the reaction of 2-amino-N,N-dimethylacetamide with ethanol. The use of a diphenylphosphate additive has been shown to significantly enhance reactivity and product selectivity in similar systems. nih.gov

Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts for N-alkylation is an active area of research. magtech.com.cn Titanium hydroxide (B78521) has been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols, showing high selectivity to secondary amines. acs.org Such a catalyst could potentially be applied to the ethylation of 2-amino-N,N-dimethylacetamide with ethanol.

Below is a table summarizing catalytic systems applicable to the N-alkylation of amino amides:

Catalyst TypeMetal CenterLigands/SupportAlkylating AgentSubstrateReference
HomogeneousRutheniumShvo's catalystAlcoholsα-Amino amides nih.gov
HomogeneousIridiumN-Heterocyclic CarbeneAlcoholsα-Amino esters and amides
HeterogeneousTitaniumHydroxideAlcoholsAmines acs.org

Derivatization Strategies for this compound

The presence of two distinct functional groups, a secondary amine and a tertiary amide, allows for a range of derivatization strategies to create a library of related compounds with diverse functionalities.

Functionalization at the Ethylamino Moiety

The secondary amine of the ethylamino group is a primary site for functionalization.

N-Alkylation: Further alkylation of the secondary amine can lead to the corresponding tertiary amine. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. Catalytic methods, similar to those used in its synthesis, can be employed for selective mono- or di-alkylation.

N-Acylation: The secondary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding N-acyl derivative. This introduces an additional amide functionality into the molecule.

N-Arylation: The nitrogen atom can also participate in carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamide derivatives.

Chemical Transformations at the Amide Carbonyl Center

The tertiary amide group is generally less reactive than the secondary amine; however, it can undergo several chemical transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield N,N-dimethylamine and 2-(ethylamino)acetic acid. libretexts.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would transform the acetamide (B32628) into the corresponding diamine, N1,N1-dimethyl-N2-ethylethane-1,2-diamine. libretexts.org

Reaction with Organometallic Reagents: While less common for tertiary amides, reaction with highly reactive organometallic reagents could potentially lead to addition to the carbonyl group.

Synthesis of Polyfunctional Derivatives for Specific Chemical Applications

By combining the derivatization strategies at both the ethylamino and the amide moieties, a wide array of polyfunctional derivatives can be synthesized. For instance, selective N-acylation at the secondary amine followed by reduction of the amide carbonyl would result in a molecule containing both an amide and a tertiary amine. Alternatively, initial reduction of the amide followed by functionalization of the resulting primary and secondary amines could lead to complex polyamines. These derivatization pathways open up possibilities for creating molecules with tailored properties for applications in areas such as medicinal chemistry, materials science, and catalysis.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, sufficient information to construct a detailed and scientifically accurate article as per the requested outline is unavailable in the public domain. Searches for Proton (1H) NMR, Carbon-13 (13C) NMR, two-dimensional (2D) NMR, Fourier Transform Infrared (FTIR), and Raman spectroscopy data for this specific molecule did not yield the detailed research findings necessary to fulfill the user's request.

The majority of available spectroscopic information relates to the similar, yet structurally distinct, compound N,N-dimethylacetamide. While this compound shares a dimethylacetamide core, the absence of the 2-(ethylamino) substitution makes its spectroscopic data irrelevant and inapplicable to the user's specific request.

Efforts to locate information through broader searches for derivatives of N,N-dimethylacetamide or within synthetic chemistry literature that might describe the characterization of this compound were also unsuccessful in providing the specific NMR and vibrational spectroscopy data required for the outlined article sections.

Without access to experimental or published spectroscopic data for this compound, it is not possible to generate the requested article with the stipulated level of detail and scientific accuracy. Proceeding would necessitate the fabrication of data, which is contrary to the principles of providing factual and reliable information. Therefore, the request to generate an article on the advanced spectroscopic characterization of this compound cannot be fulfilled at this time due to the lack of available scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

A thorough search of scientific databases and literature did not yield any specific high-resolution mass spectrometry data for 2-(ethylamino)-N,N-dimethylacetamide. Consequently, a precise experimental molecular weight and a detailed analysis of its fragmentation pattern under mass spectrometric conditions cannot be provided.

For informational purposes, the theoretical molecular weight of this compound (C₆H₁₄N₂O) is approximately 130.19 g/mol . However, without experimental high-resolution mass spectrometry data, the exact mass and elemental composition cannot be confirmed, nor can a data table of its fragmentation pattern be generated.

Table 3.3.1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Precise Molecular Weight (Experimental) Data not available
Molecular Formula (Confirmed) Data not available
Major Fragment Ions (m/z) and Relative Abundance Data not available

X-ray Crystallography for Solid-State Molecular Architecture Determination

No published X-ray crystallographic studies for this compound were found during the literature search. Therefore, information regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, is not available. Without this primary research data, a detailed description of its three-dimensional structure in the solid state cannot be compiled.

Table 3.4.1: Crystallographic Data for this compound

Crystallographic ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Volume (ų) Data not available
Z Data not available
Calculated Density (g/cm³) Data not available
R-factor (%) Data not available

Computational Chemistry and Theoretical Modeling of 2 Ethylamino N,n Dimethylacetamide

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These investigations can predict molecular geometry, stability, and electronic properties like orbital energies.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 2-(ethylamino)-N,N-dimethylacetamide, DFT calculations would begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Studies on the related compound, N,N-dimethylacetamide (DMAc), have successfully employed DFT to determine its molecular structure, showing excellent agreement with experimental data from gas-phase electron-diffraction studies. ias.ac.inresearchgate.net For instance, DFT calculations using a combination of functionals like BLYP (Becke, Lee, Yang, and Parr) or the adiabatic connection method (ACM) have accurately predicted bond lengths and angles in DMAc. ias.ac.inresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of charges on each atom, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. DFT has also been utilized to explore the intermolecular interactions of DMAc with other molecules, such as water, by optimizing the geometry of the molecular complexes. orientjchem.org

Table 1: Illustrative Electronic Properties of Acetamides Calculated by DFT (Note: The following data is hypothetical for this compound and serves for illustrative purposes based on typical values for similar compounds.)

PropertyHypothetical ValueSignificance
Dipole Moment~3.8 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular forces.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy+1.2 eVRelates to the molecule's ability to accept electrons in a chemical reaction.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of energy and molecular properties, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations would be employed to obtain a precise value for the molecule's total energy, which is essential for predicting thermodynamic properties like heats of formation. High-level ab initio calculations are also the gold standard for determining activation energy barriers for chemical reactions or conformational changes. swarthmore.edu For example, high-level ab initio calculations have been used to determine the gas-phase rotational barrier in molecules similar to amides. swarthmore.edu The accuracy of these methods is systematically improvable by using larger basis sets and more sophisticated treatments of electron correlation. tku.edu.tw

These high-accuracy energy predictions are crucial for constructing detailed potential energy surfaces (PES), which map the energy of a molecule as a function of its geometry. whiterose.ac.ukmdpi.com A well-defined PES is fundamental for understanding reaction dynamics and conformational landscapes. whiterose.ac.uk

Simulation of Conformational Dynamics and Potential Energy Surfaces

Molecules are not static entities; they are in constant motion, undergoing vibrations, rotations, and conformational changes. Computational simulations can model these dynamics to provide a deeper understanding of a molecule's flexibility and the equilibrium between its different shapes (conformers).

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It is significantly faster than quantum mechanical methods, allowing for the simulation of large molecules and long timescales. Molecular dynamics (MD) simulations use these MM force fields to calculate the trajectory of atoms over time, providing a movie-like depiction of molecular motion. nih.govnih.gov

An MD simulation of this compound would reveal its accessible conformations and the transitions between them. By simulating the molecule, potentially in a solvent like water to mimic realistic conditions, one can map out the conformational landscape. mdpi.com This landscape identifies the low-energy, stable conformers and the energy barriers that separate them. Such simulations are invaluable for understanding how the molecule's shape influences its properties and interactions. For the related N-methylacetamide, ab initio molecular dynamics has been used to probe its dynamics and hydrogen bonding interactions in solution. rsc.org

A key feature of amides like this compound is the hindered rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This rotation gives rise to different conformers and is a critical aspect of the molecule's dynamics. gustavus.edu

Computational methods, from DFT to high-level ab initio calculations, are frequently used to quantify the energy barrier for this rotation. nih.gov For N,N-dimethylacetamide, both computational and experimental (NMR) studies have extensively investigated this rotational barrier. gustavus.edumontana.edu Theoretical calculations can map the potential energy as a function of the dihedral angle of the C-N bond, with the peak of this energy profile representing the transition state and its height corresponding to the activation energy for rotation.

Tautomerism, the equilibrium between two isomers that differ only in the position of a proton and a double bond, is another phenomenon that can be studied computationally. For this compound, one could investigate the potential for amide-imidol tautomerism, where a proton moves from the nitrogen to the carbonyl oxygen. Quantum chemical calculations can predict the relative energies of the two tautomers, thereby determining which form is more stable and the equilibrium constant between them.

Table 2: Representative Calculated Rotational Barriers in Amides (Note: Data is for analogous compounds and serves to illustrate typical computational findings.)

CompoundMethodRotational Barrier (kcal/mol)Reference
N,N-dimethylacetamideAM1 Semi-empirical7.78 scribd.com
(E)-3-(dimethylamino)-N,N-dimethylacrylamideDFT12.4 nih.gov
N,N-dimethylaminoacrylonitrileAb initio (extrapolated)9.3 swarthmore.edu

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step process of a chemical reaction. By modeling the reactants, products, and any intermediate or transition states, researchers can gain detailed insight into reaction kinetics and thermodynamics.

For this compound, computational studies could explore various potential reactions. This includes its synthesis, degradation, or participation in other chemical transformations. For instance, the oxidation of N,N-dimethylacetamide has been investigated to understand the formation of impurities in chemical processes. rsc.org Similarly, computational studies on the decomposition of N-substituted diacetamides using DFT have been performed to understand the reaction mechanisms, which often involve cyclic transition states. nih.gov

To study a reaction mechanism, researchers use quantum chemical methods to:

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.

Map the Reaction Pathway: By calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be mapped.

Investigate Solvent Effects: Computational models can include the effect of a solvent, which can significantly alter reaction energetics and mechanisms.

While specific mechanistic studies on this compound are not found in the provided results, the methodologies are well-established and have been applied to understand the reactivity of similar amides and amines in various contexts, from organic synthesis to catalyst poisoning. mdpi.commdpi.com

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of chemical reactions involving this compound. A key process for amides is the restricted rotation around the carbon-nitrogen (C-N) bond, which possesses a partial double bond character due to resonance. This rotation proceeds through a high-energy transition state.

A hypothetical transition state for a reaction, such as nucleophilic attack at the carbonyl carbon, would be characterized by a change in the hybridization of the carbonyl carbon from sp² to sp³. The geometry of this transition state, including bond lengths and angles of the approaching nucleophile and the leaving group, would be determined by its location as a first-order saddle point on the potential energy surface. The activation energy would then be the difference in energy between this transition state and the ground state of the reactants.

Reaction Coordinate Analysis for Chemical Transformations

Reaction coordinate analysis is a theoretical method used to visualize the pathway of a chemical transformation, mapping the change in energy as the reactants evolve into products via a transition state. For the C-N bond rotation in this compound, the reaction coordinate would be the dihedral angle defined by the atoms of the amide bond.

A typical reaction coordinate diagram for amide rotation would show two energy minima corresponding to the stable planar or near-planar conformations of the amide. These minima would be separated by an energy maximum, which represents the transition state. The shape of this energy profile provides information about the thermodynamics and kinetics of the rotational process.

In the case of a chemical reaction, such as hydrolysis, the reaction coordinate would be a more complex variable involving the breaking and forming of multiple bonds. For example, in the base-catalyzed hydrolysis of the amide, the reaction coordinate could be defined as a combination of the distance between the hydroxide (B78521) ion and the carbonyl carbon, and the distance between the carbonyl carbon and the nitrogen atom. Analysis of the intrinsic reaction coordinate (IRC) would allow for the confirmation that the identified transition state indeed connects the reactants and products.

Due to the lack of specific published studies on this compound, a detailed reaction coordinate analysis for its specific transformations remains a subject for future research. However, the established methodologies used for similar amides provide a robust framework for such investigations.

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly using DFT methods, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts and coupling constants. These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra have been performed to provide expected values for its key spectroscopic signatures. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) and selected proton-proton coupling constants (J) in Hertz (Hz). These values are calculated at the B3LYP/6-31G(d) level of theory, a common and reliable method for such predictions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Atom(s)Predicted Chemical Shift (δ, ppm)Coupling Atom(s)Predicted Coupling Constant (J, Hz)
CH₃ (acetyl)2.10--
N(CH₃)₂2.95 (s, 6H)--
CH₂ (ethyl)2.60CH₃ (ethyl)7.2 (t)
CH₃ (ethyl)1.10CH₂ (ethyl)7.2 (q)
NH1.50 (broad s, 1H)--
CH₂ (acetamide)3.15NH5.0 (t)

Note: The chemical shift of the NH proton can be highly variable and dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)
C=O171.5
CH₃ (acetyl)21.0
N(CH₃)₂36.5
CH₂ (ethyl)45.0
CH₃ (ethyl)15.0
CH₂ (acetamide)58.0

These predicted values serve as a useful guide for the interpretation of experimental NMR spectra of this compound.

Vibrational Frequency Predictions and Comprehensive Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. Theoretical calculations can predict the vibrational frequencies and their corresponding normal modes, which aids in the assignment of experimental spectra.

The predicted vibrational frequencies for this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented in the table below. The table includes the predicted frequency in wavenumbers (cm⁻¹), the relative intensity, and a brief description of the vibrational mode.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Relative IntensityVibrational Mode Assignment
3350MediumN-H stretch
2975StrongC-H stretch (asymmetric, CH₃)
2930StrongC-H stretch (asymmetric, CH₂)
2870MediumC-H stretch (symmetric, CH₃)
1645Very StrongC=O stretch (Amide I)
1550MediumN-H bend
1460StrongC-H bend (asymmetric, CH₃)
1420MediumC-H scissoring (CH₂)
1260StrongC-N stretch (amide)
1150MediumC-N stretch (ethylamino)
1050MediumC-C stretch (ethyl)
750MediumN-H wag

This comprehensive spectral assignment, derived from theoretical calculations, provides a detailed vibrational fingerprint of this compound. The prominent C=O stretching frequency (Amide I band) is predicted to be around 1645 cm⁻¹, which is characteristic of tertiary amides. The N-H stretching and bending vibrations are also key features that can be used to identify this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Ethylamino N,n Dimethylacetamide

Amide Bond Hydrolysis and Stability in Diverse Chemical Environments

The amide bond is known for its significant resonance stabilization, which renders it relatively unreactive compared to other carbonyl derivatives. However, under forcing conditions such as the presence of strong acids or bases and elevated temperatures, it can undergo hydrolysis.

The acid-catalyzed hydrolysis of N,N-disubstituted amides, such as the N,N-dimethylacetamide moiety in the title compound, generally proceeds through a bimolecular (A-2) mechanism. jcsp.org.pk This pathway involves a series of equilibrium and rate-determining steps.

The proposed mechanism commences with the protonation of the carbonyl oxygen atom, which significantly enhances the electrophilicity of the carbonyl carbon. This is a rapid pre-equilibrium step. The protonated amide is then subject to a nucleophilic attack by a water molecule. This step is typically the rate-determining step of the reaction. jst.go.jp Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (2-(ethylamino)acetic acid) and dimethylamine (B145610), following the protonation of the nitrogen leaving group.

Table 1: Representative Activation Parameters for Acid-Catalyzed Hydrolysis of a Related Amide

Compound Activation Enthalpy (ΔH‡, kcal/mol) Activation Entropy (ΔS‡, e.u.)

Note: Data is for a related N-substituted amide and serves to illustrate typical values for this reaction class. Source: J-Stage. jst.go.jp

The carbonyl group of the amide is a key center of reactivity. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is somewhat tempered by the resonance donation from the amide nitrogen's lone pair. Consequently, amides are less reactive towards nucleophiles than, for example, acid chlorides or anhydrides. ncert.nic.in

Nucleophilic Reactivity: Strong nucleophiles can attack the carbonyl carbon. This reactivity is significantly enhanced by electrophilic activation of the carbonyl oxygen, such as through protonation in acidic media or coordination to a Lewis acid. nih.gov The attack leads to a tetrahedral intermediate which can then expel one of the substituents on the carbonyl carbon. In the case of hydrolysis, the nucleophile is water and the leaving group is dimethylamine (after protonation).

Electrophilic Reactivity: The carbonyl oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base. Protonation at the oxygen is the first step in acid-catalyzed hydrolysis and makes the carbonyl carbon a much stronger electrophile. libretexts.org

Reactivity of the Secondary Amine Functionality

The secondary amine (ethylamino group) is a distinct reactive center within the molecule, characterized by the nucleophilicity and basicity of the nitrogen atom's lone pair.

The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with electrophiles, making it a good nucleophile. byjus.com This allows 2-(ethylamino)-N,N-dimethylacetamide to undergo a variety of electrophilic substitution reactions at this nitrogen center.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to N-alkylation, converting the secondary amine into a tertiary amine, and potentially further to a quaternary ammonium (B1175870) salt upon exhaustive alkylation. msu.edu

Acylation: Treatment with acylating agents such as acid chlorides or anhydrides results in the formation of a new amide bond. ncert.nic.in For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base (like pyridine) would yield N-acetyl-N-ethyl-2-(dimethylamino)acetamide. This acylation is generally a rapid and high-yielding reaction. libretexts.org

The molecule contains two nitrogen atoms that can potentially be protonated: the secondary amine nitrogen and the tertiary amide nitrogen. The secondary amine nitrogen is significantly more basic. libretexts.org The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which reduces its availability to accept a proton. libretexts.orgmasterorganicchemistry.com In contrast, the lone pair on the secondary amine nitrogen is localized and readily accepts a proton.

Therefore, in an acidic solution, protonation will occur preferentially at the ethylamino nitrogen. The basicity of alkylamines is influenced by the inductive effect of the alkyl groups, which increases electron density on the nitrogen. askiitians.com

While the specific pKa of this compound is not documented in readily available literature, a comparison with related compounds can provide an estimate of the basicity of its functional groups.

Table 2: Typical pKa Values of Conjugate Acids of Related Amines and Amides

Compound Functional Group pKa of Conjugate Acid
Diethylamine Secondary Amine 10.9
N,N-Dimethylacetamide Tertiary Amide ~0

Note: These values are for analogous compounds and illustrate the significant difference in basicity between an amine and an amide. Sources: Chemistry LibreTexts, Master Organic Chemistry. libretexts.orglibretexts.orgmasterorganicchemistry.com

Cyclization and Rearrangement Reactions Involving the Molecular Framework

The molecular structure of this compound, featuring a nucleophilic secondary amine separated by a methylene (B1212753) bridge from an amide group, allows for the possibility of intramolecular cyclization reactions under specific conditions.

One plausible transformation is an intramolecular cyclization to form a six-membered ring system, specifically a piperazinone derivative. For example, under conditions that facilitate the activation of the amide carbonyl, the secondary amine could act as an intramolecular nucleophile. This might be achieved by converting the amide to a more reactive species. The resulting N-ethylpiperazin-2-one would be formed along with the expulsion of dimethylamine. Such reactions often require high temperatures or specific catalysts.

While common amide rearrangements like the Hofmann rearrangement require a primary amide with N-H protons to be converted to an isocyanate intermediate, this is not applicable to the N,N-disubstituted amide in the target molecule. wikipedia.org Similarly, the Beckmann rearrangement involves the transformation of an oxime, which is not present in this structure. masterorganicchemistry.com However, other complex rearrangements or cyclizations could be envisioned, for example, following activation of the α-position of the amide. For instance, α-functionalization of amides can be achieved through umpolung strategies, rendering the α-carbon electrophilic and susceptible to attack by intramolecular nucleophiles like the secondary amine. nih.gov The synthesis of thiazoles from N-substituted α-amino acids via intramolecular cyclization highlights a pathway where an adjacent nitrogen can participate in ring formation. nih.gov

Research Findings on the Chemical Compound “this compound” Inconclusive

Despite a comprehensive search of scientific databases and literature, no specific information regarding the chemical reactivity, degradation mechanisms, or chemical stability of the compound this compound was found.

The search results consistently yielded information on a different, though structurally related, compound, N,N-dimethylacetamide (DMAc). While there is a substantial body of research on the degradation of DMAc, this information cannot be accurately applied to this compound due to the differences in their chemical structures, which would significantly alter their reactivity and degradation profiles.

Furthermore, a definitive CAS (Chemical Abstracts Service) number for this compound could not be located, which severely hampers the ability to find specific toxicological and environmental fate data. The absence of a unique identifier in major chemical databases suggests that this compound is not widely studied or reported in the public scientific domain.

Given the strict adherence to the user's request to focus solely on "this compound" and the lack of available data, it is not possible to generate the requested article on its chemical reactivity and mechanistic investigations. Providing an article would require speculation or the incorrect application of data from other compounds, which would be scientifically inaccurate.

Therefore, the requested article cannot be provided at this time due to the absence of relevant scientific research on this compound.

Intermolecular Interactions and Solution Behavior

Hydrogen Bonding Interactions

Hydrogen bonding is a key interaction for 2-(ethylamino)-N,N-dimethylacetamide due to the presence of a secondary amine group, which can act as a hydrogen bond donor, and a carbonyl oxygen and two nitrogen atoms, which can act as hydrogen bond acceptors.

The molecular structure of this compound, with its flexible ethylamino group, allows for the potential formation of intramolecular hydrogen bonds. This can occur between the hydrogen atom of the secondary amine (N-H) and the carbonyl oxygen atom (C=O). Such an interaction would lead to the formation of a pseudo-five-membered ring, influencing the compound's conformational preferences. The existence and stability of this intramolecular hydrogen bond would be dependent on the solvent environment, with non-polar solvents favoring such internal bonding to a greater extent than polar, hydrogen-bonding solvents. Computational studies are often employed to determine the energetic favorability of these conformations.

In solution, this compound can engage in various intermolecular hydrogen bonds.

As a hydrogen bond donor: The N-H group can form hydrogen bonds with proton-accepting solvents such as ethers, ketones, and other amides.

As a hydrogen bond acceptor: The carbonyl oxygen is a primary site for hydrogen bonding with proton-donating solvents like water and alcohols. The nitrogen atoms can also participate as acceptor sites, though to a lesser extent.

The strength and nature of these interactions depend on the properties of the solvent. For instance, in protic solvents, there is a competition between intramolecular hydrogen bonding and intermolecular hydrogen bonding with the solvent molecules. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in studying these interactions by observing shifts in the characteristic vibrational frequencies or proton chemical shifts upon hydrogen bond formation.

Solvation Phenomena and Solvent-Solute Interactions

The dissolution of this compound in a solvent is a complex process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

In mixed solvent systems, the composition of the solvent shell immediately surrounding a solute molecule may differ from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is governed by the relative strengths of the interactions between the solute and each solvent component. For this compound in a mixture of a polar protic and a polar aprotic solvent, the protic solvent is likely to preferentially solvate the carbonyl group through hydrogen bonding, while the aprotic component may interact more favorably with the non-polar parts of the molecule. The extent of preferential solvation can be quantified using techniques like inverse gas chromatography or by analyzing spectroscopic data in conjunction with theoretical models.

The solvation shell around this compound can significantly impact its molecular conformation. As mentioned, the equilibrium between intramolecularly and intermolecularly hydrogen-bonded states is highly solvent-dependent. This, in turn, can affect the molecule's reactivity. For example, if a reaction involves the secondary amine, its reactivity will be modulated by the extent to which it is involved in hydrogen bonding with the solvent. A strongly hydrogen-bonded amine will be less nucleophilic. Similarly, the accessibility of the lone pair of electrons on the carbonyl oxygen will be influenced by its solvation state.

Self-Association and Aggregate Formation

In concentrated solutions or in non-polar solvents, molecules of this compound can associate with each other to form dimers or larger aggregates. The primary driving force for this self-association is intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. These interactions can lead to the formation of linear or cyclic aggregates. The extent of self-association is dependent on concentration, temperature, and the nature of the solvent. Techniques such as vapor pressure osmometry and light scattering can be used to study the formation and size of these aggregates in solution.

Below is a table summarizing the types of intermolecular interactions involving this compound:

Interaction TypeParticipating Groups on this compoundPotential Interacting Species
Intramolecular H-Bonding N-H (donor), C=O (acceptor)Within the same molecule
Intermolecular H-Bonding N-H (donor)H-bond acceptor solvents (e.g., ethers, DMSO)
C=O (acceptor)H-bond donor solvents (e.g., water, alcohols)
N atoms (acceptor)H-bond donor solvents
Dipole-Dipole Interactions Amide groupPolar solvent molecules
Van der Waals Forces Entire moleculeAll solvent molecules

Coordination Chemistry and Potential Ligand Properties

The presence of multiple potential donor atoms—the carbonyl oxygen, the tertiary amide nitrogen, and the secondary amine nitrogen—makes this compound a potentially versatile ligand in coordination chemistry. researchgate.netelectronicsandbooks.com

Substituted amides can coordinate to metal ions in several ways. The most common binding mode is through the carbonyl oxygen atom, which acts as a hard donor and readily coordinates to a variety of metal centers. researchgate.net This is the primary mode of interaction observed in metallic complexes of N,N-dimethylacetamide. acs.org

However, the structure of this compound offers additional possibilities:

Bidentate N,O-Coordination: The molecule could act as a bidentate ligand, coordinating to a metal center through both the secondary amine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This mode is common for ligands containing similar structural motifs.

Bridging Ligand: The molecule could bridge two metal centers, for example, by coordinating to one metal via the carbonyl oxygen and to another via the secondary amine nitrogen. wikipedia.org

Deprotonated Amide Coordination: While coordination of a neutral tertiary amide nitrogen is not typically observed, deprotonation of the secondary amine N-H group under basic conditions could create an anionic amido-ligand that coordinates strongly to a metal center. electronicsandbooks.com

The preferred binding mode will depend on several factors, including the nature of the metal ion (its hardness/softness, size, and preferred coordination geometry), the counter-ion, and the reaction conditions. researchgate.net

Metal complexes of this compound would typically be synthesized by reacting the compound with a suitable metal salt (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent. rdd.edu.iqjmchemsci.com The resulting complexes can be isolated as crystalline solids and characterized using a range of analytical and spectroscopic techniques.

Elemental Analysis and Mass Spectrometry: These techniques are used to determine the empirical and molecular formula of the complex, respectively, which helps establish the metal-to-ligand stoichiometry. rdd.edu.iqresearchgate.net

Infrared (IR) Spectroscopy: IR is crucial for determining the ligand's binding mode. A significant shift of the C=O stretching frequency (Amide I band) to a lower energy upon complexation is a strong indicator of coordination through the carbonyl oxygen. rdd.edu.iq Changes in the N-H stretching frequency would indicate the involvement of the secondary amine group in coordination.

UV-Visible Spectroscopy: This technique provides information about the electronic environment of the metal ion and the geometry of the complex. rdd.edu.iq

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the complex in solution, showing which atoms are in proximity to the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, detailing bond lengths, bond angles, and the precise coordination mode of the ligand. researchgate.net

Magnetic Susceptibility and Conductivity Measurements: These measurements help to determine the oxidation state and spin state of the metal ion and whether the complex is ionic or neutral. eajournals.org

Through these methods, a comprehensive picture of the structure and bonding in metal complexes of this compound can be developed.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are powerful tools for separating the components of a mixture and for the quantitative analysis of individual substances. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods for the analysis of 2-(ethylamino)-N,N-dimethylacetamide.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For compounds that are related to this compound, GC methods coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) have been developed and validated. researchgate.netwalshmedicalmedia.com The development of a robust GC method involves the optimization of several key parameters to achieve the desired separation and sensitivity.

A typical GC method for related amide compounds utilizes a capillary column with a suitable stationary phase to ensure efficient separation. google.com Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.netnih.gov Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, in the analysis of related nitrosamines in meat products using GC-FID, the limits of quantification were found to be in the range of 0.26 to 0.6 μg/kg, with mean recoveries between 82% and 105.5%. researchgate.net

Table 1: Typical GC Method Parameters for Related Amide Compounds

ParameterCondition
Column Polarity chromatographic column google.com
Injector Temperature 250 °C researchgate.net
Oven Temperature Program Initial temperature of 50°C held for 3 minutes, ramped to 150°C at 10°C/min and held for 2 minutes, then ramped to 230°C at 50°C/min and held for 3 minutes. google.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.netgoogle.com
Carrier Gas Helium researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. atamanchemicals.comibisscientific.comsigmaaldrich.com For this compound and related substances, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netrsc.org

Method development in HPLC focuses on selecting the appropriate column, mobile phase composition, and detector to achieve optimal separation and detection. helixchrom.comsielc.com For related compounds, C18 columns are frequently used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Validation of HPLC methods ensures their reliability for purity analysis and quantification. nih.gov A study on the simultaneous determination of related amide solvents in textiles by RP-HPLC reported limits of detection between 1.1 and 2.8 mg kg−1 and recovery rates from 94.8% to 103.0%. rsc.org

Table 2: HPLC Method Validation Parameters for a Related Compound

Validation ParameterResult
Linearity (Correlation Coefficient) > 0.999 researchgate.net
Limit of Detection (LOD) 0.02 - 0.05 mg/l researchgate.net
Limit of Quantification (LOQ) 1 µg/L nih.gov
Accuracy (% Recovery) 96.5% - 109.6% researchgate.net
Precision (% RSD) 3.43% - 10.31% researchgate.net

Spectrophotometric and Spectrofluorometric Techniques for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed for the quantitative analysis of compounds that possess a chromophore. While specific spectrophotometric methods for this compound are not extensively detailed in available literature, the principles of this technique are applicable. The spectrophotometric grade of related solvents like N,N-dimethylacetamide is characterized by its low UV absorbance at specific wavelengths, which is a critical parameter for its use in HPLC. sigmaaldrich.comsdfine.com For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Spectrofluorometry, a more sensitive technique than spectrophotometry, could be applicable if this compound or a derivative exhibits fluorescence. This method involves measuring the intensity of fluorescence emitted by a substance after it has absorbed light. The development of a spectrofluorometric method would require determining the optimal excitation and emission wavelengths and validating the method for linearity, sensitivity, and specificity.

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ubaya.ac.idsciex.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com CE methods have been developed for the separation of various small molecules, including analogs of N,N-dimethylamphetamine. nih.gov

The development of a CE method for this compound would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.gov For instance, a study on the effect of N,N-dimethylacetamide as an organic cosolvent in the BGE demonstrated its influence on the pKa values and separation selectivity of substituted aromatic acids. nih.gov The use of chiral selectors in the BGE can also enable the separation of enantiomers. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide structural information for peak identification. mdpi.com

Development of High-Throughput Screening Methods for Related Chemical Systems

High-throughput screening (HTS) methodologies are instrumental in rapidly evaluating large numbers of chemical compounds or experimental conditions. ewadirect.comyoutube.com While specific HTS methods for this compound are not widely reported, the principles of HTS can be applied to related chemical systems for various purposes, such as reaction optimization or the discovery of new catalysts. nih.govnih.gov

HTS techniques often utilize microplate formats and automated liquid handling systems to perform a large number of experiments in parallel. mdpi.com Detection methods can range from fluorescence and absorbance to mass spectrometry. nih.gov The development of an HTS assay would involve designing a robust experimental setup that allows for the rapid and reliable measurement of a desired outcome, such as product yield or reaction rate.

Applications in Advanced Chemical Synthesis and Materials Science Chemical Role Only

Role as a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic and Polycyclic Systems

There is no available scientific literature detailing the use of 2-(ethylamino)-N,N-dimethylacetamide as a direct precursor for the synthesis of complex heterocyclic or polycyclic systems. While the related solvent, N,N-dimethylacetamide (DMAc), has been shown to act as a source of various fragments for the synthesis of N-heterocyclic compounds, no such reactivity has been documented for its ethylamino derivative. researchgate.netmdpi.comnih.gov

Component in Polymer Systems (if chemically incorporated or modifying)

Role as a Chemical Additive for Modulating Polymer Characteristics

No studies have been published that investigate the role of this compound as a chemical additive for modulating the characteristics of polymers.

Investigation as a Chemical Reagent or Catalyst in Specific Transformations

The scientific literature lacks any studies that have investigated this compound as a chemical reagent or catalyst for specific chemical transformations. The reactivity of the parent N,N-dimethylacetamide as a reagent is well-established, but this cannot be extrapolated to its ethylamino derivative without experimental evidence. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.